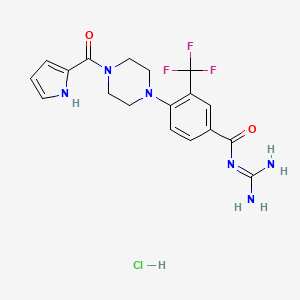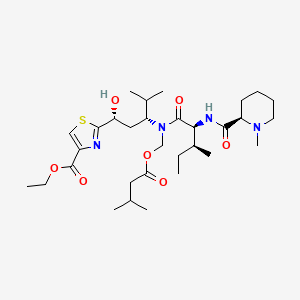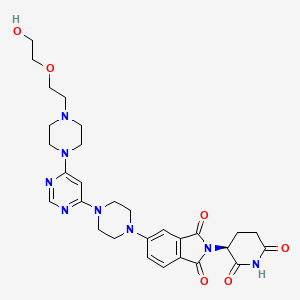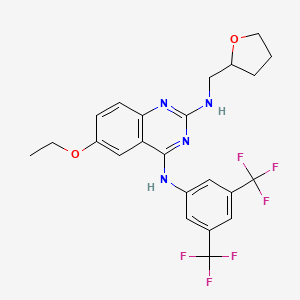
HCoV-OC43-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HCoV-OC43-IN-1 is a compound that has garnered significant attention in the scientific community due to its potential applications in virology and antiviral research. This compound is specifically designed to inhibit the replication of the human coronavirus OC43, which is one of the common cold viruses. Human coronavirus OC43 is a betacoronavirus that primarily causes mild respiratory infections but can lead to severe complications in immunocompromised individuals and the elderly .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HCoV-OC43-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This step involves the use of specific reagents and catalysts to form the core structure of the compound.
Functional Group Introduction: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
HCoV-OC43-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
HCoV-OC43-IN-1 has a wide range of applications in scientific research, particularly in the fields of virology, chemistry, and medicine:
Virology: The compound is used to study the replication mechanisms of human coronavirus OC43 and to develop antiviral therapies.
Chemistry: It serves as a model compound for studying various chemical reactions and mechanisms.
Mécanisme D'action
The mechanism of action of HCoV-OC43-IN-1 involves the inhibition of viral replication by targeting specific viral proteins and enzymes. The compound binds to the active site of the viral RNA-dependent RNA polymerase, preventing the synthesis of viral RNA. This inhibition disrupts the viral life cycle and reduces viral load in infected cells .
Comparaison Avec Des Composés Similaires
HCoV-OC43-IN-1 is unique compared to other antiviral compounds due to its specific targeting of human coronavirus OC43. Similar compounds include:
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of various coronaviruses, including SARS-CoV-2.
Favipiravir: Another antiviral that inhibits viral RNA polymerase but has a broader spectrum of activity against different RNA viruses.
This compound stands out due to its specificity and potency against human coronavirus OC43, making it a valuable tool in antiviral research and therapy development .
Propriétés
Formule moléculaire |
C23H22F6N4O2 |
|---|---|
Poids moléculaire |
500.4 g/mol |
Nom IUPAC |
4-N-[3,5-bis(trifluoromethyl)phenyl]-6-ethoxy-2-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C23H22F6N4O2/c1-2-34-16-5-6-19-18(11-16)20(33-21(32-19)30-12-17-4-3-7-35-17)31-15-9-13(22(24,25)26)8-14(10-15)23(27,28)29/h5-6,8-11,17H,2-4,7,12H2,1H3,(H2,30,31,32,33) |
Clé InChI |
HMNFSWSLNWHRRJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(N=C2NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)NCC4CCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


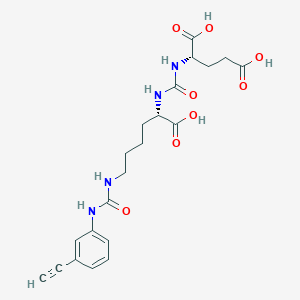
![1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide](/img/structure/B12374483.png)

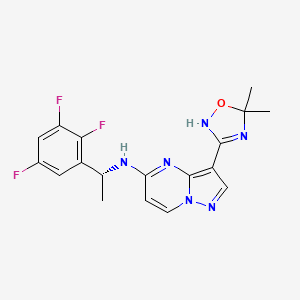
![2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+)](/img/structure/B12374500.png)
![4-[[2-[(2-aminoacetyl)amino]-4,6-dichlorophenoxy]methyl]-N-(2-aminophenyl)benzamide](/img/structure/B12374504.png)

![disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12374521.png)
![(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol](/img/structure/B12374524.png)
